molecular formula C9H6N2O2 B12355034 6-Methylquinoxaline-2,3-dione

6-Methylquinoxaline-2,3-dione

Cat. No.: B12355034
M. Wt: 174.16 g/mol
InChI Key: WPIXQURCYCKOPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylquinoxaline-2,3-dione is a heterocyclic compound with the molecular formula C9H8N2O2. It is a derivative of quinoxaline, characterized by a fused benzene and pyrazine ring system. This compound is of significant interest due to its diverse pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods often focus on scalability and cost-effectiveness. The use of recyclable catalysts and green chemistry principles is emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce various quinoxaline alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylquinoxaline-2,3-dione is unique due to its specific substitution pattern, which can affect its reactivity and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and industrial materials .

Properties

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

6-methylquinoxaline-2,3-dione

InChI

InChI=1S/C9H6N2O2/c1-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3

InChI Key

WPIXQURCYCKOPX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=O)C(=O)N=C2C=C1

Origin of Product

United States

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